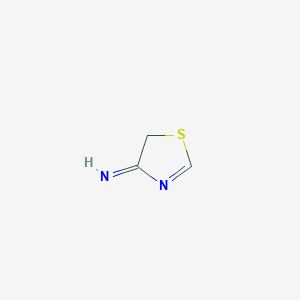

1,3-Thiazol-4(5H)-imine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

28144-36-7 |

|---|---|

Molecular Formula |

C3H4N2S |

Molecular Weight |

100.14 g/mol |

IUPAC Name |

1,3-thiazol-4-imine |

InChI |

InChI=1S/C3H4N2S/c4-3-1-6-2-5-3/h2,4H,1H2 |

InChI Key |

MYMALJRSNVUBAI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=N)N=CS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Thiazol 4 5h Imine Derivatives

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 1,3-Thiazol-4(5H)-imine Scaffolds

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. researchgate.net The classic reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. youtube.com When thiourea (B124793) is used as the thioamide component, the resulting products are 2-aminothiazoles, which exist in tautomeric equilibrium with thiazol-2(3H)-imines. researchgate.net The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl compound, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, yield, and environmental friendliness, often through one-pot, multi-component reactions. A notable example is the one-pot synthesis of new Hantzsch thiazole derivatives in high yields (79–90%) from the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. mdpi.com This reaction can be effectively catalyzed by silica-supported tungstosilicic acid under both conventional heating and ultrasonic irradiation, with the catalyst being easily recoverable and reusable. mdpi.com

Another significant adaptation involves the synthesis of complex, fused heterocyclic systems. For instance, N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives have been synthesized via the Hantzsch reaction between 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and substituted thioureas. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

| α-Halocarbonyl Precursor | Thioamide Source | Other Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea | Substituted benzaldehydes | Silica supported tungstosilisic acid / Heat or Ultrasound | Substituted 2-amino-1,3-thiazole derivatives | mdpi.com |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-phenylthioureas | None | Methanol (B129727) / Reflux or Microwave | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |

Cyclocondensation Reactions with Thiocarbonylic Compounds and Electrophiles

Cyclocondensation reactions are a broad class of reactions that form the bedrock of heterocyclic synthesis. The formation of the thiazol-2(3H)-imine core is readily achieved by reacting various thiocarbonyl compounds, such as thiosemicarbazide (B42300) and thioureas, with suitable electrophilic partners.

Thiosemicarbazide and its derivatives are versatile precursors for a range of heterocyclic systems, including thiazoles. nih.gov The reaction of thiosemicarbazide with α-haloketones proceeds as a variation of the Hantzsch synthesis to yield 2-hydrazinylthiazole (B183971) derivatives. asianpubs.org

A key strategy involves the reaction of pre-formed thiosemicarbazones with electrophiles. For example, 1-[1-(2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl)ethylidene]thiosemicarbazide reacts with α-haloketones or hydrazonoyl halides in refluxing dioxane with triethylamine (B128534) to afford the corresponding thiazole or arylazothiazole derivatives. clockss.org Similarly, substituted 2-bromo-1-phenylethanone compounds can be treated with thiosemicarbazide and various carbonyl compounds in a multicomponent reaction to yield substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.org In some cases, the cyclization of acylthiosemicarbazides in an acidic medium can lead to the formation of a 1,3,4-thiadiazole (B1197879) ring instead of a thiazole. ptfarm.plnih.gov

The use of substituted thioureas is central to many synthetic routes for thiazol-2(3H)-imine derivatives, representing the most direct application of the Hantzsch reaction to achieve this scaffold. researchgate.netmdpi.com The reaction of substituted thioureas with α-halo carbonyl compounds is considered the most important method for this synthesis. researchgate.net

One-pot procedures have been developed to streamline this process. A notable method involves the reaction of a primary amine with phenylisothiocyanate to generate a 1,3-disubstituted thiourea in situ. nih.gov Subsequent addition of α-chloroacetaldehyde in the presence of a catalytic amount of DABCO and potassium iodide in ethanol (B145695) yields the desired thiazol-2-imine derivatives in good to high yields. nih.gov This approach avoids the need to isolate the intermediate thiourea, making it highly efficient. nih.gov Another one-pot reaction for synthesizing 3-allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines involves heating an equimolar mixture of 4-fluoroaniline, allyl isothiocyanate, and a 2-bromomethyl ketone in ethanol. researchgate.net

Table 2: Synthesis of Thiazol-2(3H)-imines using Substituted Thioureas

| Amine/Thiourea Precursor | Electrophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Primary amine + Phenylisothiocyanate | α-Chloroacetaldehyde | DABCO, KI, EtOH, Reflux | 1,3-Disubstituted thiazol-2-imine | nih.gov |

| 4-Fluoroaniline + Allyl isothiocyanate | 2-Bromomethyl ketone | Triethylamine, EtOH, Reflux | 3-Allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imine | researchgate.net |

The use of halogenated acetamides and related α-halo carbonyl precursors is a cornerstone of the Hantzsch synthesis and its variants. The electrophilic carbon bearing the halogen is crucial for the initial S-alkylation by the thiocarbonyl compound.

A prominent example is the one-pot synthesis of thiazol-2-imine derivatives using α-chloroacetaldehyde. nih.gov This α-halo aldehyde reacts efficiently with in situ-generated thioureas to form the thiazole ring. nih.gov Other related precursors include ethyl chloroacetate, which can be reacted with thiosemicarbazone derivatives to produce thiazol-4(5H)-one structures. mdpi.com While the product is a thiazolone rather than a thiazolimine, the principle of using an α-halo ester as the electrophilic building block is a key synthetic strategy in this chemical space. mdpi.com A multi-component reaction has been reported where ethyl (N-arylhydrazono)-chloroacetates, a type of halogenated acetate (B1210297) derivative, react with thiosemicarbazide and an acetyl pyrazole (B372694) under microwave irradiation to form complex thiazol-4(5H)-one derivatives. nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of thiazole derivatives.

In the Hantzsch synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, the use of microwave heating significantly improved outcomes. nih.gov Reactions that required 8 hours under conventional reflux in methanol were completed in just 8-12 minutes under microwave irradiation, with yields increasing from 65-78% to 85-94%. nih.gov

Table 3: Comparison of Conventional vs. Microwave Synthesis for Thiazole Derivatives nih.gov

| Method | Solvent | Time | Yield (%) |

|---|---|---|---|

| Conventional | Methanol | 8 h | 65-78 |

MAOS has also enabled novel one-pot, multi-component syntheses. An efficient protocol for synthesizing 2-amino-1,3-thiazoles involves the microwave-assisted reaction of primary or secondary alcohols with trichloroisocyanuric acid (TCCA) and thiourea. organic-chemistry.org This method converts alcohols directly into the corresponding α-chlorocarbonyl in situ, which then undergoes the Hantzsch condensation, all within 25-45 minutes. organic-chemistry.org Furthermore, microwave heating has been employed in the three-component reaction of 2-aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) to produce thiazolo[3,2-a]pyrimidine derivatives, avoiding harsher traditional methods. clockss.org

Solvent-Free Synthetic Protocols

The development of solvent-free reaction conditions represents a significant advance in green chemistry, minimizing waste and often simplifying product isolation. Several solvent-free methods have been successfully applied to the synthesis of thiazole derivatives.

A notable example is the Hantzsch condensation of 2-bromoacetophenones with thiourea under solvent-free conditions. organic-chemistry.org This reaction proceeds to completion within seconds without the need for a catalyst, and the resulting 2-aminothiazoles are obtained in good yields after a simple workup. organic-chemistry.org This approach highlights the potential for extremely rapid and environmentally benign synthesis.

While not exclusively for thiazoles, the technique of grinding reactants together (mechanochemistry) has been used for the solvent-free synthesis of related 1,3,4-thiadiazole derivatives, indicating its potential applicability to thiazole synthesis as well. researchgate.net These solvent-free protocols offer significant advantages in terms of atom economy, reduced environmental impact, and operational simplicity. organic-chemistry.org

One-Pot Multicomponent Reaction Strategies Leading to this compound Scaffolds

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecular architectures from simple and readily available starting materials in a single synthetic operation. This approach minimizes waste, reduces reaction times, and simplifies purification processes, making it an attractive methodology for constructing this compound scaffolds.

A notable example is a modified Asinger three-component reaction (A-3CR) for synthesizing 3-thiazolines, the core structure of the target imines. nih.gov The classical Asinger four-component reaction often suffers from low efficiency, particularly with aromatic aldehydes, due to the challenging in situ formation of imines from ammonia. nih.gov To circumvent this, a one-pot, two-step modification was developed using preformed N-trimethylsilyl (TMS)-imines. The process begins with the in situ formation of an α-sulfanyl-ketone from an α-halocarbonyl compound and sodium hydrosulfide (B80085) (NaSH). This intermediate then reacts with a preformed TMS-imine under microwave irradiation to yield the desired 3-thiazoline. nih.gov This method demonstrates broad applicability with various aromatic aldehydes and α-halocarbonyl compounds. nih.gov

Table 1: Scope of the Modified Asinger Three-Component Reaction for 3-Thiazoline Synthesis nih.gov

| Entry | TMS-Imine Derived From | α-Halo Ketone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Chloroacetone | 2-Methyl-5-phenyl-2,3-dihydro-1,3-thiazole | 70 |

| 2 | 4-Methoxybenzaldehyde | Chloroacetone | 5-(4-Methoxyphenyl)-2-methyl-2,3-dihydro-1,3-thiazole | 85 |

| 3 | 4-Chlorobenzaldehyde | Chloroacetone | 5-(4-Chlorophenyl)-2-methyl-2,3-dihydro-1,3-thiazole | 75 |

| 4 | 2-Naphthaldehyde | Chloroacetone | 2-Methyl-5-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazole | 68 |

| 5 | Benzaldehyde | 2-Bromopropiophenone | 2,5-Diphenyl-2,3-dihydro-1,3-thiazole | 65 |

Another effective one-pot strategy involves the reaction of α-active methylene (B1212753) ketones, N-bromosuccinimide (NBS), potassium thiocyanate (B1210189), and primary amines. ekb.egresearchgate.netekb.eg This four-step process, conducted in a single pot using ethanol as a solvent, avoids complex extraction and chromatography techniques. ekb.eg The reaction proceeds via the initial bromination of the α-active methylene ketone, followed by nucleophilic substitution with potassium thiocyanate to form a thiocyanate intermediate. Subsequent condensation with a primary amine leads to the formation of the thiazol-2(3H)-imine derivative. ekb.egresearchgate.net

A modified Hantzsch-Thiazole synthesis provides another versatile multicomponent approach. acgpubs.org This method involves the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds at room temperature. acgpubs.org The reaction is believed to proceed through the initial formation of an α-thio ketone intermediate, which then undergoes cyclization and dehydration to yield the final 2-hydrazino-thiazole derivatives in good yields with short reaction times. acgpubs.org

Table 2: Synthesis of Thiazole Derivatives via Modified Hantzsch Reaction acgpubs.org

| Entry | Carbonyl Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 4-Hydroxy-3-[2-(N'-benzylidene-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | 88 |

| 2 | 4-Chlorobenzaldehyde | 4-Hydroxy-3-[2-(N'-(4-chlorobenzylidene)-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | 92 |

| 3 | 4-Nitrobenzaldehyde | 4-Hydroxy-3-[2-(N'-(4-nitrobenzylidene)-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | 90 |

| 4 | Acetophenone | 4-Hydroxy-3-[2-(N'-(1-phenylethylidene)-hydrazino)-thiazol-4-yl]-6-methyl-pyran-2-one | 85 |

| 5 | Acetylacetone | 4-Hydroxy-6-methyl-3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl]-2H-pyran-2-one | 86 |

Ring Transformation Approaches to Access this compound Derivatives

Ring transformation reactions are a powerful tool in heterocyclic chemistry, enabling the conversion of one heterocyclic system into another, often more complex or difficult to access, scaffold. This strategy has been successfully applied to the synthesis of derivatives containing the 1,3-thiazoline ring, which is the core of 1,3-thiazol-4(5H)-imines.

One such notable transformation involves a thiophene (B33073) ring-opening reaction. researchgate.net Specifically, the reaction of thiohydrazides with 4-oxothieno[2,3-b]pyridines that contain an N1-(2'-halogeno-5'-nitrophenyl) substituent results in the generation of a 1,3-thiazoline ring embedded within a fused, tricyclic product. researchgate.net This process is initiated by the nucleophilic attack of the thiohydrazide on the thiophene ring, leading to its cleavage and subsequent rearrangement and cyclization to form the new thiazoline-containing architecture. researchgate.net This method highlights how a pre-existing heterocyclic ring can be chemically manipulated to construct the desired thiazole-based framework, providing access to novel and complex molecular structures that would be challenging to synthesize through more conventional linear routes. researchgate.net

Reactivity and Reaction Mechanisms of 1,3 Thiazol 4 5h Imine

Electrophilic and Nucleophilic Properties of the Exocyclic Imine Moiety

The exocyclic imine group (C=N) of 1,3-thiazol-4(5H)-imine possesses dual reactivity, acting as both an electrophile and a nucleophile. The carbon atom of the imine is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles. Conversely, the nitrogen atom, with its lone pair of electrons, exhibits nucleophilic character and can react with various electrophiles.

The electrophilicity of the imine carbon is a key feature in many reactions. For instance, it can be attacked by organometallic reagents or enolates. The nucleophilicity of the imine nitrogen allows for reactions such as alkylation and acylation. The balance between these two properties is influenced by the substituents on both the thiazole (B1198619) ring and the exocyclic nitrogen atom. Electron-donating groups on the thiazole ring can enhance the nucleophilicity of the imine nitrogen, while electron-withdrawing groups increase the electrophilicity of the imine carbon.

Ring Transformation Reactions of Thiazole-Imine Systems

The this compound system is prone to undergo ring transformation reactions, leading to the formation of other heterocyclic structures. These transformations are often driven by the relief of ring strain or the formation of more stable aromatic systems.

Anionic Nucleophilic Ring Opening and Recyclization (ANRORC) Mechanisms

A significant pathway for the rearrangement of 1,3-thiazol-4(5H)-imines involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.org This multi-step process is a type of nucleophilic substitution reaction. wikipedia.org It is particularly prevalent in heterocyclic chemistry and has been extensively studied in systems like substituted pyrimidines. wikipedia.org The reaction is initiated by the addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an intermediate, which then cyclizes to a new heterocyclic system. wikipedia.org In the context of thiazole-imines, a strong nucleophile can attack the thiazole ring, leading to the cleavage of a C-S or C-N bond. The resulting open-chain intermediate can then undergo intramolecular cyclization in a different manner to afford a new heterocyclic ring. Isotope labeling studies have been instrumental in confirming the occurrence of the ANRORC mechanism by demonstrating the scrambling of atoms within the final product. wikipedia.org

Conversions to Other Heterocyclic Systems (e.g., thiadiazoles, pyrimidines, isothiazoles)

1,3-Thiazol-4(5H)-imines can be converted into a variety of other heterocyclic systems. These transformations often involve reactions that target specific bonds within the thiazole-imine core.

Thiadiazoles: The conversion of thiazole-imines to 1,3,4-thiadiazoles can be achieved through oxidative cyclization reactions. thieme-connect.de For example, treatment with oxidizing agents can promote the formation of a new bond between the exocyclic imine nitrogen and the sulfur atom of the thiazole ring, followed by rearrangement.

Pyrimidines: Ring expansion reactions can lead to the formation of pyrimidines. This can occur, for instance, by reacting the thiazole-imine with reagents that can insert a carbon or nitrogen atom into the ring.

Isothiazoles: The transformation to isothiazoles can be accomplished through reactions that involve the cleavage and reformation of the thiazole ring. For example, reaction with certain reagents can lead to the opening of the thiazole ring and subsequent recyclization to form the isomeric isothiazole (B42339) ring. organic-chemistry.org

Substitution Reactions on the Thiazole Ring System

The thiazole ring in this compound is susceptible to substitution reactions, primarily electrophilic substitutions. The position of substitution is directed by the electronic properties of the ring and any existing substituents. The thiazole ring is generally considered electron-rich, and theoretical calculations suggest that the C5 position is the most likely site for electrophilic attack. wikipedia.orgias.ac.in However, the reactivity can be influenced by the reaction conditions and the nature of the electrophile. ias.ac.in

Common electrophilic substitution reactions include:

Halogenation: Bromination of thiazole can occur, though sometimes requiring harsh conditions like vapor phase reactions. ias.ac.in

Nitration and Sulfonation: These reactions are often complicated by the basicity of the ring nitrogen, which can be protonated by the strong acids used, deactivating the ring towards electrophilic attack. ias.ac.in

Nucleophilic substitution reactions on the thiazole ring are less common unless the ring is activated by strongly electron-withdrawing groups or a good leaving group is present at a susceptible position, such as C2. pharmaguideline.comias.ac.in

Condensation Reactions Involving the Exocyclic Imine Nitrogen

The exocyclic imine nitrogen of this compound is nucleophilic and readily participates in condensation reactions with various electrophiles. These reactions are a valuable tool for modifying the structure and properties of the thiazole-imine core.

A common example is the reaction with aldehydes and ketones. In the presence of an acid or base catalyst, the imine nitrogen can attack the carbonyl carbon, leading to the formation of a new C-N bond and the elimination of a water molecule. This results in the formation of larger, more complex structures. These condensation reactions can also be intramolecular, leading to the formation of fused heterocyclic systems. nih.gov

Chemo-, Regio-, and Stereoselectivity in this compound Reactions

The diverse reactivity of the this compound system presents challenges and opportunities in controlling the selectivity of its reactions.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the presence of the thiazole ring, the exocyclic imine, and potentially other functional groups on substituents requires careful selection of reagents and reaction conditions to achieve the desired transformation. For instance, a mild electrophile might react selectively with the more nucleophilic imine nitrogen over the thiazole ring.

Regioselectivity: This pertains to the position at which a reaction occurs. In substitution reactions on the thiazole ring, the regioselectivity is governed by the electronic nature of the ring, with the C5 position often being favored for electrophilic attack. wikipedia.org In cycloaddition reactions involving the exocyclic imine, the regioselectivity of the addition is a critical factor. researchgate.net

Stereoselectivity: When new stereocenters are formed during a reaction, controlling the stereochemistry is crucial. For example, in addition reactions to the exocyclic C=N double bond, the formation of a new chiral center can lead to a mixture of enantiomers or diastereomers. The use of chiral catalysts or auxiliaries can be employed to induce stereoselectivity in these reactions. nih.gov

Derivatization Strategies and Scaffold Construction

Introduction of Substituents via Functionalization of the Thiazole (B1198619) Ring

The functionalization of the thiazole ring is a primary strategy for creating diverse derivatives. The Hantzsch synthesis, which involves the reaction of a thioamide with an α-halocarbonyl compound, is a fundamental method for constructing the thiazole ring itself. youtube.com This method allows for the introduction of various substituents at different positions of the thiazole ring from the outset.

Further functionalization can be achieved through various chemical reactions. For instance, the C-2 position of the rhodanine (B49660) platform can be diversified by introducing aromatic primary amines. mdpi.com Additionally, the synthesis of 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones can be achieved through a sulfur/nitrogen displacement reaction on 5-arylidene-rhodanine derivatives using secondary cyclic amines. mdpi.com This highlights the potential for introducing a wide array of substituents onto the thiazole core.

The table below summarizes some examples of functionalized 1,3-thiazol-4(5H)-imine derivatives and their synthetic approaches.

| Derivative Type | Synthetic Approach | Starting Materials | Reference |

| 2-Amino-5-arylidene-1,3-thiazol-4(5H)-ones | Sulfur/nitrogen displacement | 5-Arylidene-rhodanine derivatives, secondary cyclic amines | mdpi.com |

| 2-Anilino thiazole derivatives | Condensation and cyclization | 2-chloro-1,1-dimethoxyethane, anilino-substituted starting materials | researchgate.net |

| 3-Allyl-N-(4-fluorophenyl)-4-substituted thiazol-2(3H)-imines | One-pot reaction | 4-fluoroaniline, allyl isothiocyanate, 2-bromomethyl ketone | researchgate.net |

Formation of Hybrid Molecules Incorporating the this compound Core

The hybridization of the this compound core with other heterocyclic moieties is a powerful strategy to develop new compounds with potentially enhanced or dual biological activities. ekb.eg

The combination of thiazole and thiadiazole rings has led to the synthesis of novel hybrid molecules with interesting pharmacological profiles. For example, N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea derivatives can be cyclized with hydrazonoyl chlorides to yield 2-(4-(pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives. nih.gov Another approach involves the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with aldehydes to form imine derivatives, which can then be further reacted to create more complex heterocyclic systems. orientjchem.org

A study detailed the synthesis of 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), highlighting the therapeutic potential of such hybrids in diabetes. nih.gov

The conjugation of thiazole and pyrazoline/pyrazole (B372694) moieties has emerged as an innovative approach in drug discovery. ekb.eg These hybrids have shown promise in various biological assays, including anticancer and antimicrobial activities. ekb.eg The synthesis of these conjugates can be achieved through multicomponent reactions. For instance, pyrazolo-thiazole substituted pyridines have been synthesized and shown to possess anti-proliferative activity. mdpi.comsemanticscholar.org

One synthetic route involves the reaction of a pyrazolecarbothioamide with a chloropentanedione to form an acetylthiazole derivative, which then undergoes a multicomponent reaction to yield the desired pyran or pyridine (B92270) hybrids. mdpi.comsemanticscholar.org Another strategy involves the reaction of N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthiourea with various reagents to generate a library of pyrazole-based thiazoles and thiadiazoles. nih.gov

The versatility of the this compound core allows for its conjugation with a variety of other heterocyclic systems. For example, the synthesis of imidazo[4,5-e] nih.govnih.govthiazino[2,3-c] ekb.egnih.govmdpi.comtriazines has been achieved through a cascade sequence involving the rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] ekb.egnih.govmdpi.comtriazines. nih.govnih.gov This demonstrates the potential for creating complex, fused heterocyclic systems with the thiazole moiety as a key component.

Furthermore, pyrazolo[3,4-b]quinoline derivatives incorporating thiazole, 1,3,4-thiadiazole (B1197879), and 4H-1,2,4-triazole moieties have been synthesized and evaluated for their biological activities. nih.gov

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful approach for the rapid generation of a wide range of structurally diverse molecules from simple starting materials. ijprs.com This strategy is highly applicable to the this compound scaffold to explore a broad chemical space for drug discovery.

An example of a DOS approach involves the use of N-tosylhydrazones to synthesize 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-selenadiazoles. nih.gov This methodology could be adapted to use thiazole-containing starting materials to generate a library of diverse thiazole-based heterocycles. Similarly, an iodine-mediated annulation of 2-amino nih.govnih.govbeilstein-journals.orgtriazines and ketones has been used for the diversity-oriented synthesis of imidazo[1,2-a] nih.govnih.govbeilstein-journals.orgtriazine derivatives. nih.gov

The use of multicomponent reactions, as mentioned in the synthesis of pyrazolo-thiazole substituted pyridines, is another hallmark of DOS, allowing for the efficient construction of complex molecules in a single step. mdpi.comsemanticscholar.org

Covalent Modifications to Enhance Biological Activities

Covalent modifications of the this compound core can lead to enhanced stability and biological activity. A notable example is the post-synthetic modification of imine-linked covalent organic frameworks (COFs). nih.gov In this strategy, a sulfur-assisted chemical conversion transforms an imine-linked COF into a more stable thiazole-linked COF, with full retention of crystallinity and porosity. nih.gov This conversion from an imine to a thiazole linkage significantly enhances the chemical stability of the material. nih.govnih.gov

This concept of converting a reversible imine bond to an irreversible and more stable thiazole linkage can be applied to discrete molecules to "lock in" a desired conformation and improve their stability and, consequently, their biological activity. This approach offers a powerful tool for the late-stage functionalization and optimization of drug candidates based on the this compound scaffold.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 1,3-thiazol-4(5H)-imines, offering a window into the magnetic environments of individual nuclei.

Proton NMR (¹H NMR) is instrumental in analyzing the tautomeric forms of 1,3-thiazol-4(5H)-imines. The chemical shifts of protons attached to or near the thiazoline (B8809763) ring are sensitive to the electronic distribution, which differs significantly between tautomers. For instance, the imine proton signal can provide direct evidence for the predominant tautomeric form in a given solvent.

Furthermore, ¹H NMR is critical for determining the stereochemistry of substituents, particularly around exocyclic double bonds that are common in derivatives of this scaffold. For example, in (5Z)-5-arylidene-2-amino-1,3-thiazol-4(5H)-ones, the chemical shift of the methylene (B1212753) proton (=CH) is a key indicator of the double bond's configuration. A downfield shift in the range of 7.56–7.61 ppm is characteristic of the Z-isomer, which is often the thermodynamically more stable form. mdpi.com The specific chemical shifts can vary depending on the substituents on the arylidene group. For example, the =CH proton in (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one appears at 7.53 ppm, while in the (5Z)-5-(4-hydroxy-3-methoxybenzylidene) analog, it is observed at 7.48 ppm. mdpi.com

The following table provides representative ¹H NMR chemical shifts for protons in various 1,3-thiazol-4(5H)-imine derivatives.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of this compound derivatives. The chemical shifts of the carbon atoms in the thiazole (B1198619) ring are particularly diagnostic. For instance, in 2-amino-1,3-thiazole derivatives, the C2 carbon typically resonates around 167 ppm, while the C4 and C5 carbons appear at approximately 152-155 ppm and 102 ppm, respectively. researchgate.net

The position of the C=S carbon in thione derivatives and the C=O carbon in thiazolidinone derivatives are also readily identified in the ¹³C NMR spectrum. For example, in thiazolidinone derivatives, the C=O signal can be observed around 173.70 ppm. nih.gov Tautomerism can also be studied using ¹³C NMR, as the chemical shifts of the ring carbons are sensitive to the electronic changes associated with proton migration. nih.govmdpi.com For instance, in benzimidazole, a related heterocyclic system, the chemical shifts of C4 and C7 are averaged due to rapid tautomeric equilibrium. nih.gov

Below is a table summarizing key ¹³C NMR chemical shifts for the 1,3-thiazole backbone in different derivatives.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity within complex this compound derivatives.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.

These 2D NMR methods have been successfully employed in the structural elucidation of various thiazole derivatives, including those with complex substitution patterns. rsc.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are powerful tools for identifying the functional groups present in this compound derivatives by probing their vibrational modes.

A key vibrational band in the FTIR spectra of these compounds is the C=N stretching vibration of the imine group, which typically appears in the range of 1591-1669 cm⁻¹. researchgate.net For some aromatic imines containing a thiazole ring, this band has been observed around 1617-1623 cm⁻¹. nih.gov The conversion of an imine-linked covalent organic framework to a thiazole-linked one was confirmed by the disappearance of the imine C=N stretch at 1627 cm⁻¹ and the appearance of a new thiazole C=N vibration at 1609 cm⁻¹. nih.gov

Other important vibrational bands include the N-H stretching of amine groups, C=O stretching in thiazolidinone derivatives, and various C-H and C-S stretching and bending modes. For instance, in a thiazolidinone derivative, a strong absorption band for the C=O group was observed at 1743 cm⁻¹. nih.gov

The following table presents characteristic FTIR absorption bands for functional groups in this compound and related structures.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and those involving less polar bonds. The combination of FTIR and Raman data allows for a more complete vibrational analysis. mdpi.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound derivatives and for obtaining structural information through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular formula of the synthesized compound.

Fragmentation patterns observed in the mass spectrum can provide valuable insights into the structure of the molecule. The way the molecule breaks apart upon ionization can help to identify different structural motifs and the connectivity of substituents. For instance, the fragmentation of a thiazol-2(3H)-imine derivative showed a base peak corresponding to a specific fragment, which aided in its structural elucidation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Acidochromic Properties

UV-Vis spectroscopy is used to investigate the electronic transitions within this compound derivatives. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophoric system of the molecule.

Typically, these compounds exhibit absorption bands corresponding to π-π* and n-π* transitions. nih.govresearchgate.net The position and intensity of these bands are influenced by the substituents on the thiazole ring and any attached aromatic systems. For example, certain aromatic imines with a thiazole core show two main absorption bands, and their λ_max values can be affected by concentration. nih.govresearchgate.net

Furthermore, UV-Vis spectroscopy is useful for studying the acidochromic properties of these compounds, which is their ability to change color in response to changes in pH. Protonation of nitrogen atoms in the thiazole ring or the imine group can alter the electronic structure and lead to shifts in the absorption spectrum. mdpi.com For instance, the protonation of an imine containing a 1,3,4-thiadiazole (B1197879) and a pyridine (B92270) ring with camphorsulfonic acid resulted in observable changes in the UV-Vis spectrum, indicating an acid-base interaction. mdpi.com

The table below shows examples of absorption maxima for some thiazole-containing imines.

X-ray Diffraction Crystallography for Solid-State Structure Determination

The crystal systems for thiazole derivatives can vary. For example, the crystal structure of 4-[(di-p-tolyl-amino)benzylidene]-(5-pyridin-4-yl- nih.govmdpi.comdntb.gov.uathiadiazol-2-yl)-imine was determined to be monoclinic, belonging to the P2_1/n space group. mdpi.com In this particular structure, the crystal packing is stabilized by weak C−H⋯N hydrogen bonds. mdpi.com

The geometric parameters, including bond lengths and angles, of the thiazole ring in these derivatives are generally consistent and fall within expected ranges. These experimental values from closely related structures can serve as reliable estimates for the corresponding parameters in this compound.

Crystallographic Data for a Related Thiazole Derivative

The following table presents the crystal data and structure refinement details for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, a compound featuring the core 1,3-thiazole ring. This data provides a reference for the crystallographic parameters that could be anticipated for this compound.

| Parameter | Value |

| Empirical formula | C₆H₈N₂OS |

| Formula weight | 156.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.647(2) Åb = 10.985(3) Åc = 7.854(2) Åβ = 108.97(3)° |

| Volume | 705.3(3) ų |

| Z | 4 |

| Calculated density | 1.471 Mg/m³ |

Data sourced from a study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

Selected Bond Lengths and Angles for a Related Thiazole Derivative

The intramolecular geometry of the thiazole ring is critical for its chemical behavior. The table below lists selected bond lengths and angles for 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one, offering insight into the expected geometry of the this compound core.

| Bond/Angle | **Length (Å) / Angle (°) ** |

| Bond Lengths | |

| S1—C2 | 1.735(3) |

| S1—C5 | 1.739(3) |

| N1—C2 | 1.312(4) |

| N1—C4 | 1.391(4) |

| C4—C5 | 1.366(4) |

| Bond Angles | |

| C2—S1—C5 | 89.9(2) |

| C2—N1—C4 | 111.4(3) |

| N1—C2—S1 | 115.1(2) |

| C5—C4—N1 | 113.1(3) |

| C4—C5—S1 | 110.5(2) |

Data sourced from a study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. nih.gov

These detailed crystallographic findings for closely related thiazole derivatives provide a robust framework for understanding the solid-state structure of this compound. The data strongly suggests that the molecule would adopt a planar conformation, stabilized by a network of intermolecular hydrogen bonds and other weak interactions, leading to a well-ordered crystalline structure.

Computational and Theoretical Studies on 1,3 Thiazol 4 5h Imine Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and effective computational method for studying the molecular structure and energy of molecules. shd-pub.org.rs It is widely used to predict various properties of chemical systems, including the 1,3-thiazol-4(5H)-imine framework, by calculating the electron density.

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For thiazole-imine systems, calculations are typically performed using specific basis sets, such as B3LYP/6-31G(d,p), to refine bond lengths, bond angles, and torsion angles until the lowest energy conformation is found. mdpi.commjcce.org.mk The optimized geometry provides a realistic model of the molecule's structure. For instance, studies on related thiazole (B1198619) derivatives show that computed bond lengths and angles are in excellent agreement with experimental data obtained from X-ray crystallography. mjcce.org.mkresearchgate.net

Electronic structure analysis provides information about the distribution of electrons within the optimized molecular structure. Natural Bond Orbital (NBO) analysis is often employed to investigate charge transfer and intramolecular interactions, such as hyperconjugative interactions between localized bonds and lone pairs. shd-pub.org.rs Furthermore, the analysis of charge distribution helps in understanding the stability and reactivity of the molecule. shd-pub.org.rs

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. shd-pub.org.rs

A small HOMO-LUMO gap indicates that a molecule can be easily excited and is generally more reactive. shd-pub.org.rs In contrast, a large gap signifies higher stability and lower reactivity. libretexts.org For thiazole derivatives, FMO analysis has shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap and, consequently, the molecule's reactivity. shd-pub.org.rsmdpi.com For example, electron-withdrawing groups can lower the energy gap, leading to a bathochromic shift (a shift to longer wavelengths) in the UV-Vis absorption spectrum. dergipark.org.tr

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Key Finding |

|---|---|---|---|---|

| Substituted Thiazole A | -6.25 | -2.15 | 4.10 | Indicates high stability. |

| Substituted Thiazole B | -5.98 | -2.54 | 3.44 | Electron-withdrawing groups reduce the energy gap, increasing reactivity. dergipark.org.tr |

| Thiazole Azo Dye C | -5.70 | -3.11 | 2.59 | A smaller gap correlates with longer absorption wavelengths and higher reactivity. mdpi.com |

DFT calculations are a reliable method for predicting the vibrational spectra of molecules, which can be directly compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy. mjcce.org.mknih.gov This comparison serves as a crucial validation step for the computational model. mjcce.org.mk A high correlation between the calculated and observed vibrational frequencies confirms that the optimized geometry accurately represents the actual molecular structure. nih.gov Studies on various thiazole compounds have demonstrated excellent agreement between theoretical vibrational modes and experimental FT-IR spectra, with correlation coefficients (R²) often exceeding 0.99. dergipark.org.trnih.gov This allows for precise assignment of spectral bands to specific molecular vibrations. mjcce.org.mk

Global chemical reactivity parameters can be derived from the energies of the frontier molecular orbitals (HOMO and LUMO). These descriptors provide a quantitative measure of a molecule's reactivity and stability. dergipark.org.tr Key parameters include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large energy gap are considered "hard," implying lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher propensity for chemical reactions.

These parameters are calculated using the energies of the HOMO and LUMO. The evaluation of these descriptors for thiazole-imine systems helps in predicting their reactive behavior in different chemical environments. dergipark.org.tr

| Compound System | Electronegativity (χ) | Chemical Hardness (η) | Chemical Softness (S) |

|---|---|---|---|

| Thiazole Derivative I | 4.20 | 2.05 | 0.24 |

| Thiazole Derivative II | 4.26 | 1.72 | 0.29 |

| Thiazole Derivative III | 4.41 | 1.30 | 0.38 |

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger target molecule, typically a protein or enzyme receptor. doaj.org This method is fundamental in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates. doaj.orgnih.gov

For derivatives of this compound, docking studies are performed to explore their potential as inhibitors of specific biological targets. For example, various thiazole-imine compounds have been docked into the active sites of proteins like the main protease (Mpro) of SARS-CoV-2 and epidermal growth factor receptor tyrosine kinase (EGFR TK) to assess their therapeutic potential. doaj.orgnih.govmdpi.com The results of these simulations provide a binding score (often in kcal/mol), which estimates the strength of the interaction, and reveal key binding modes, such as hydrogen bonds and hydrophobic interactions with amino acid residues in the target's active site. doaj.orgnih.gov A high binding score suggests a strong affinity between the ligand and the receptor. doaj.org

| Compound | Protein Target | Binding Score (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| Thiazol-Imine Derivative 3a | SARS-CoV-2 Mpro (7BQY) | -8.7 | Hydrogen bonds and hydrophobic interactions. doaj.orgnih.gov |

| Thiazole Derivative 4h | EGFR Tyrosine Kinase | -7.5 | Interaction with key amino acid residues in the binding site. mdpi.com |

| Bis-Thiazolimine 5h | SARS-CoV-2 Mpro | -7.50 | H-bonds and hydrophobic contacts. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. nih.gov These models rely on molecular descriptors, which are numerical values that characterize the steric, electronic, or hydrophobic properties of a molecule.

By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening. nih.gov For instance, QSAR models have been successfully created to predict the antimicrobial activity of novel 1,3-thiazole derivatives. nih.gov These models demonstrated good predictive power, with the predicted activities showing strong agreement with experimental results. nih.gov Such studies are essential for optimizing the therapeutic potential of the this compound scaffold.

In Silico Mechanistic Investigations

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms involving heterocyclic compounds. For systems related to this compound, such as the analogous 1,3-thiazol-4(5H)-ones, in silico investigations, particularly using Density Functional Theory (DFT), have provided profound insights into reaction pathways, transition states, and the origins of stereoselectivity.

One of the most detailed mechanistic investigations in this area focuses on the phosphine-catalyzed asymmetric γ-addition of 5H-thiazol-4-ones to allenoates. researchgate.net This reaction is crucial for constructing challenging tertiary thioethers. DFT calculations were employed to map out the complete catalytic cycle and understand the energetic landscape of the reaction. researchgate.net

The proposed mechanism, supported by these computational models, begins with the nucleophilic addition of the phosphine catalyst to the central carbon of the allenoate. This initial step generates a key zwitterionic intermediate. This intermediate then acts as a Brønsted base, deprotonating the 5H-thiazol-4-one at the α-position to form an enolate. The subsequent and crucial step is the enantioselective γ-addition of the thiazolone enolate to the electrophilic γ-carbon of the phosphine-allenoate adduct. This carbon-carbon bond formation is the rate-determining and stereodetermining step of the reaction. The final phase of the catalytic cycle involves proton transfer and subsequent elimination of the phosphine catalyst to yield the final product and regenerate the catalyst.

The computational analysis of the transition states for the key C-C bond-forming step revealed the origins of the high enantioselectivity observed experimentally. The calculations showed a significant energy difference between the transition states leading to the major and minor enantiomers, which is governed by steric and electronic interactions within the chiral environment created by the catalyst.

The key steps of this computationally investigated reaction mechanism are summarized in the table below.

| Step | Description | Key Intermediates/Transition States |

|---|---|---|

| 1 | Nucleophilic attack of the phosphine catalyst on the allenoate. | Formation of a zwitterionic phosphonium intermediate. |

| 2 | Deprotonation of the 5H-thiazol-4-one. | The phosphonium intermediate acts as a base to generate a thiazolone enolate. |

| 3 | Enantioselective C-C bond formation (γ-addition). | The thiazolone enolate attacks the γ-position of the allenoate moiety. This step proceeds through a highly organized transition state (e.g., TS-Re vs. TS-Si). |

| 4 | Proton transfer. | An intramolecular proton transfer occurs to form a new intermediate. |

| 5 | Catalyst regeneration. | The phosphine catalyst is eliminated, yielding the final tertiary thioether product. |

These in silico studies underscore the power of theoretical calculations to not only rationalize experimental outcomes but also to provide predictive models for designing new catalysts and reactions involving the 1,3-thiazol-4(5H)-one/imine scaffold.

Applications of 1,3 Thiazol 4 5h Imine Scaffolds in in Vitro Medicinal Chemistry

Antiviral Activities in Cell-Based Assays (e.g., against HIV-1 and HIV-2)

Derivatives of the thiazole (B1198619) scaffold have been investigated for their potential to inhibit viral replication in cell-based assays. Certain fused thiazole systems, such as 1-(2',6'-dichlorophenyl)-1H,3H-thiazolo-[3,4-a]imidazo[4,5-b]pyridine and its 2',6'-difluoro-substituted analog, have demonstrated reproducible in vitro activity against the human immunodeficiency virus (HIV). nih.gov Further studies on related structures containing thiazole and triazole moieties revealed moderate activity against HIV-1, with some compounds showing 50% effective concentration (EC₅₀) values ranging from greater than 16 µM to over 59 µM. scispace.com

The scope of antiviral investigation extends beyond HIV. Thiazole derivatives have been screened against a panel of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and bovine viral diarrhea virus. nih.gov One specific thiazole carboxamide, GPS491, was identified as an inhibitor of HIV-1 replication by altering viral RNA accumulation. mdpi.com This highlights the scaffold's potential to interfere with various stages of the viral life cycle, making it a valuable starting point for the development of new antiviral agents. nih.gov

Antimicrobial and Antifungal Potency in In Vitro Models

The 1,3-thiazol-4(5H)-imine scaffold and its analogs are a cornerstone of research into new antimicrobial and antifungal agents, driven by the urgent need for therapies against multidrug-resistant pathogens. nanobioletters.com In vitro evaluations have consistently demonstrated the broad-spectrum activity of these compounds.

A variety of thiazolidin-4-one derivatives have been synthesized and tested against clinically relevant pathogens. For instance, certain chloro-substituted compounds exhibited significant inhibition zones against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa, Salmonella typhi) bacteria, as well as the fungal strain Candida albicans. nanobioletters.com Hybrid molecules incorporating pyrazole (B372694) and thiazol-4-one motifs have shown remarkable potency, with some derivatives displaying minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against tested pathogens. acs.org These compounds were found to exert bactericidal and fungicidal effects and also showed potential in inhibiting biofilm formation. acs.org

Similarly, thiazole derivatives linked to imidazole and furan scaffolds demonstrated strong antibacterial activity against S. aureus and Escherichia coli, with some exhibiting larger inhibition zones and lower MIC values than the standard drug neomycin. nih.gov The antifungal potential is also significant, with studies reporting potent activity against C. albicans and Aspergillus niger, in some cases exceeding that of standard antifungal agents. nih.govnih.gov

Below is a summary of the in vitro antimicrobial and antifungal activities of selected thiazole derivatives.

| Compound Type | Target Organism(s) | Activity Metric | Result |

| Chloro-substituted Thiazolidinones | S. aureus, P. aeruginosa, S. typhi | Zone of Inhibition | 15.22 - 19.93 mm |

| Pyrazole-Thiazol-4-one Hybrid (7b) | Various Pathogens | MIC | 0.22 - 0.25 µg/mL |

| 5-(substituted benzylidene) TZD (10) | S. aureus, B. subtilis, C. albicans, A. niger | MIC | 4.2 x 10⁻² µM/mL |

| 5-(substituted benzylidene) TZD (15) | K. pneumonia | MIC | 2.60 x 10⁻² µM/mL |

| Benzo[d]thiazole Derivative (14) | MRSA, E. coli, A. niger | MIC | 50 - 75 µg/mL |

| Thiazole-Imidazole-Furan Hybrid (3a) | S. aureus, E. coli | Inhibition Zone | 28 mm, 27 mm |

Anticancer and Antiproliferative Effects in Cell Lines

The antiproliferative properties of this compound derivatives have been extensively documented across a wide range of human cancer cell lines. These compounds have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and cell cycle arrest. mdpi.commdpi.com

Numerous studies have reported potent cytotoxic activity with low micromolar and even nanomolar IC₅₀ values. For example, a novel thiazole derivative (4c) showed an IC₅₀ of 2.57 µM in the MCF-7 breast cancer cell line and 7.26 µM in the HepG2 liver cancer cell line. mdpi.com Another series of thiazolyl pyridines produced a compound (5) with an IC₅₀ value of 0.452 µM against the A549 lung cancer cell line. nih.gov Exceptionally high potency was observed in a study of thiazole-2-imine derivatives, where compound 4i exhibited an IC₅₀ value of 0.190 µg/mL against the SaOS-2 osteosarcoma cell line. plos.org

The broad applicability of this scaffold is evident from its activity against diverse cancer types, including those of the breast, liver, lung, colon, pancreas, and cervix. mdpi.comnih.govacs.orgmdpi.com For instance, certain derivatives showed significant activity against HeLa and SiHa cervical cancer cells, with IC₅₀ values in the range of 1.65–8.60 μM. acs.org A 1,3,4-thiadiazole (B1197879) derivative (4h) was found to be more potent than the reference drug against both human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG-2) cell lines, with IC₅₀ values of 2.03 µM and 2.17 µM, respectively. mdpi.com

The following table summarizes the in vitro anticancer activity of representative thiazole-based compounds.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Result |

| Thiazole Derivative (4c) | MCF-7 (Breast) | IC₅₀ | 2.57 ± 0.16 µM |

| Thiazole Derivative (4c) | HepG2 (Liver) | IC₅₀ | 7.26 ± 0.44 µM |

| Thiazolyl Pyridine (B92270) (5) | A549 (Lung) | IC₅₀ | 0.452 µM |

| Thiazole-2-imine (4i) | SaOS-2 (Osteosarcoma) | IC₅₀ | 0.190 ± 0.045 µg/mL |

| TZD-Thiosemicarbazone (3) | HepG2 (Liver) | IC₅₀ | 2.97 ± 0.39 µM |

| Thiazole Scaffold (8j) | HepG2 (Liver) | IC₅₀ | 7.90 µM |

| 1,3,4-Thiadiazole (4h) | HCT-116 (Colon) | IC₅₀ | 2.03 ± 0.72 µM |

Anti-inflammatory Modulatory Effects in In Vitro Systems

The thiazole nucleus is a component of various compounds recognized for their anti-inflammatory properties. researchgate.net Fused heterocyclic systems like thiazolo[4,5-d]pyrimidines have been developed as anti-inflammatory agents, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. nih.gov The structural versatility of the thiazolidinone core allows for the design of molecules that can interact with biological targets involved in inflammation. researchgate.net While the broader class of thiazolidinones has been explored for these effects, specific in vitro data on the anti-inflammatory modulatory effects of this compound itself requires further dedicated investigation.

Enzyme Inhibition Studies (e.g., Cholinesterases, DNA Gyrase, COX, Kinesin Eg5)

The this compound scaffold and its derivatives have proven to be effective inhibitors of a wide range of enzymes implicated in various diseases. This inhibitory activity is a key aspect of their therapeutic potential.

In the realm of cancer therapy, these compounds have been shown to inhibit critical kinases. For example, a 2-(2-(5-Bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one derivative was a potent inhibitor of both HER-2 and EGFR kinases, with IC₅₀ values of 0.42 µM and 0.09 µM, respectively. ekb.eg Another thiazole derivative (4c) effectively inhibited vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC₅₀ of 0.15 µM. mdpi.com Furthermore, a distinct series of thiazole-based molecules was specifically designed to target human Lactate Dehydrogenase A (hLDHA), an enzyme crucial for cancer cell metabolism. acs.org

The antimicrobial effects of these scaffolds are often linked to enzyme inhibition. Several derivatives have been identified as dual inhibitors of DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival. acs.org Molecular docking studies have further supported the interaction of these compounds with the DNA gyrase B subunit. nih.gov Beyond antimicrobial and anticancer targets, thiazole-2-imine pharmacophores have also been found to inhibit enzymes like urease, α-amylase, and α-glucosidase, which are relevant to gastrointestinal infections and metabolic disorders. researchgate.net

Key enzyme inhibition data is presented in the table below.

| Compound/Derivative | Target Enzyme | Activity Metric | Result |

| Hydrazinyl-Thiazol-4(5H)-one (68) | EGFR Kinase | IC₅₀ | 0.09 µM |

| Hydrazinyl-Thiazol-4(5H)-one (68) | HER-2 Kinase | IC₅₀ | 0.42 µM |

| Thiazole Derivative (4c) | VEGFR-2 | IC₅₀ | 0.15 µM |

| Pyrazole-Thiazol-4-one Derivatives | DNA Gyrase / DHFR | - | Dual Inhibition |

| Pivaloyl-Fixed 1,3-Thiazole-2-imines | Urease, α-Amylase, α-Glucosidase | - | Broad Inhibition |

| Thiazole Scaffold Derivatives | hLDHA | - | Significant Inhibition |

Role as a Privileged Scaffold in Drug Discovery and Lead Optimization

The 4-thiazolidinone core, of which this compound is a tautomeric form, is widely recognized as a "privileged scaffold" in medicinal chemistry. ump.edu.plnih.gov This designation stems from the fact that this heterocyclic system is a recurring structural motif in a multitude of compounds possessing a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. ump.edu.plresearchgate.net Its versatility makes it a powerful tool for designing new drug-like molecules. ump.edu.pl

The utility of the thiazole scaffold is evident in the development of drugs for diverse therapeutic areas. researchgate.net Related structures like 1,3,4-thiadiazole and thiazolo[4,5-d]pyrimidines are also considered privileged for their ability to be flexibly applied by medicinal chemists to develop candidates with therapeutic potential. nih.govnih.govresearchgate.net The facile chemical accessibility and the potential for structural optimization make thiazole-based scaffolds highly attractive for lead optimization and the creation of compound libraries for high-throughput screening. researchgate.net The consistent discovery of potent biological activity across different therapeutic targets confirms the value of the thiazole ring system in the rational design of novel therapeutics. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies in In Vitro Contexts

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For thiazole and thiazolidinone derivatives, in vitro testing has revealed clear patterns linking chemical structure to biological activity.

A recurrent theme in SAR studies is the influence of substituents on the benzylidene or phenyl ring attached to the core scaffold. For antimicrobial activity, the electronic nature of these substituents is critical. The presence of electron-withdrawing groups, such as nitro (o-NO₂) or halo (p-Cl, p-Br) moieties, has been shown to enhance antibacterial activity against Gram-negative bacteria like E. coli. nih.govresearchgate.net Conversely, electron-donating groups, such as methoxy (o/p-OCH₃, 3,4,5-trimethoxy), tend to improve activity against Gram-positive bacteria (S. aureus, B. subtilis) and various fungal species. nih.govresearchgate.net One study noted that chloro-substituted compounds exhibited significant inhibition, whereas electron-donating groups generally decreased antimicrobial activity. nanobioletters.com These electronic and positional effects of substituents have also been identified as playing an important role in enzyme inhibition. researchgate.net The insights gained from these SAR studies are invaluable for the rational design of next-generation this compound-based therapeutic agents.

Emerging Trends and Future Research Directions

Development of Novel Synthetic Routes for Complex 1,3-Thiazol-4(5H)-imine Architectures

The construction of the this compound core and its derivatives is an active area of research. While classical methods exist, the focus is shifting towards more efficient and versatile strategies to access structurally complex and diverse molecular architectures.

One promising trend is the utilization of one-pot, multi-component reactions . These approaches offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. For instance, a facile and efficient one-pot procedure has been developed for the synthesis of thiazol-2(3H)-imine derivatives through the bromination of α-active methylene (B1212753) ketones, followed by treatment with potassium thiocyanate (B1210189) and condensation with various primary amines. bohrium.comekb.eg This method avoids the need for tedious extraction and chromatographic purification steps, making it highly attractive for library synthesis.

Future research will likely focus on expanding the scope of these multi-component reactions to incorporate a wider range of building blocks, enabling the creation of more intricate and functionally rich this compound derivatives. The development of stereoselective synthetic methods to control the chirality of substituted 1,3-thiazol-4(5H)-imines will also be a critical area of investigation, as stereochemistry often plays a pivotal role in biological activity. Furthermore, the synthesis of fused-ring systems, where the this compound moiety is annulated to other heterocyclic rings, is an emerging area that holds promise for the discovery of novel bioactive compounds. nih.gov

Advanced Mechanistic Investigations of Unique Reactivities and Transformations

A deeper understanding of the reactivity of 1,3-Thiazol-4(5H)-imines is crucial for their effective utilization in synthesis and for predicting their behavior in biological systems. The tautomeric equilibrium between the imine and its corresponding enamine form, 2-amino-1,3-thiazol-4(5H)-one, is a key aspect that governs its chemical behavior.

Recent studies have highlighted the potential of the related thiazol-4(5H)-one scaffold to act as a pronucleophile in asymmetric catalysis. beilstein-journals.org This suggests that the this compound, through its enamine tautomer, can also participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Future research should focus on detailed mechanistic studies of these transformations using a combination of experimental techniques (e.g., in-situ NMR spectroscopy, kinetic analysis) and computational modeling (e.g., Density Functional Theory calculations). acs.orgnih.govnih.gov

Key areas for mechanistic investigation include:

Tautomerism: Quantifying the position of the tautomeric equilibrium under different conditions (solvent, temperature, pH) and understanding how substituents on the thiazole (B1198619) ring influence this equilibrium.

Ambident Nucleophilicity: Investigating the regioselectivity of reactions with electrophiles, as the enamine tautomer possesses multiple nucleophilic sites.

Ring-Chain Tautomerism: Exploring the possibility of ring-opening and closing reactions, which could lead to novel molecular rearrangements and the synthesis of new heterocyclic systems.

A thorough understanding of these mechanistic nuances will empower chemists to design more sophisticated synthetic strategies and to rationally modulate the reactivity of the this compound core.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and materials science. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the design and discovery of new molecules with desired properties.

For this compound derivatives, AI and ML can be employed in several ways:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, physicochemical properties, and toxicity of virtual compounds. This can help prioritize synthetic targets and reduce the number of compounds that need to be synthesized and tested. nih.gov

De Novo Design: Using generative models to design novel this compound structures with optimized properties. These models can learn from existing chemical data to generate new molecules that are likely to be active and synthetically accessible.

Reaction Prediction and Optimization: Developing algorithms that can predict the outcome of chemical reactions and suggest optimal reaction conditions for the synthesis of this compound derivatives.

While the application of AI/ML to this specific scaffold is still in its nascent stages, the broader success of these techniques in the design of other heterocyclic compounds suggests a promising future. nih.govresearchgate.netresearchgate.net The development of large, high-quality datasets of this compound derivatives and their associated properties will be crucial for the successful implementation of AI and ML in this area.

Exploration of New Biological Targets and Pathways in In Vitro Systems

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov However, the specific biological targets and mechanisms of action for many of these compounds, including 1,3-Thiazol-4(5H)-imines, remain to be fully elucidated.

Future research should focus on systematic in vitro screening of this compound libraries against a diverse panel of biological targets. This can be achieved through a variety of high-throughput screening (HTS) techniques, including:

Enzyme Inhibition Assays: To identify compounds that can modulate the activity of key enzymes involved in disease pathways. nih.gov

Receptor Binding Assays: To discover molecules that can interact with specific receptors and modulate their function.

Cell-based Assays: To assess the effects of compounds on cellular processes such as proliferation, apoptosis, and differentiation in various cell lines. nih.gov

Once lead compounds are identified, further in vitro studies will be necessary to validate their biological targets and elucidate their mechanisms of action. This may involve techniques such as thermal shift assays, surface plasmon resonance (SPR), and various molecular biology approaches. The identification of novel biological targets for this compound derivatives will open up new avenues for the development of therapeutic agents for a range of diseases. mdpi.com

Development of Sustainable and Green Chemistry Methodologies for this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize the environmental impact of chemical processes. The development of sustainable and green methodologies for the synthesis of 1,3-Thiazol-4(5H)-imines is an important and growing area of research.

Key strategies for greening the synthesis of this scaffold include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or ionic liquids. researchgate.net

Catalysis: Employing catalytic methods, including biocatalysis and organocatalysis, to improve reaction efficiency and reduce the need for stoichiometric reagents.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. sci-hub.se

Recent research has demonstrated the feasibility of synthesizing thiazole-imine derivatives using greener approaches. For example, the ring-forming reaction of furfural (B47365) imine and substituted acetophenones has been achieved in aqueous media, avoiding the use of corrosive acids and organic solvents. bohrium.com Future efforts in this area will focus on developing a broader range of green synthetic methods for the preparation of diverse this compound derivatives, making their production more sustainable and environmentally friendly.

Q & A

Q. What are the common synthetic methodologies for preparing 1,3-Thiazol-4(5H)-imine derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via cyclocondensation reactions. A one-pot method using α-active methylene ketones and primary amines under reflux conditions in ethanol or methanol yields thiazol-imine derivatives (e.g., 50–80% yields) . Microwave-assisted synthesis over solid bases like MgO has also been optimized to enhance reaction efficiency and reduce time, achieving 5-alkyl/arylidene-substituted derivatives . Characterization involves NMR (e.g., δ 12.90–14.06 ppm for NH in amine/imine tautomers) and IR spectroscopy (νC=O at 1664–1728 cm⁻¹) .

Q. How are tautomeric forms of this compound derivatives resolved experimentally?

- Methodological Answer : Tautomeric equilibria (amine vs. imine forms) are analyzed using -NMR integration of NH signals and IR spectroscopy. For example, (Z)-5-(3-nitrobenzylidene)thiazol-4(5H)-one exhibits a 25:75 amine:imine ratio via -NMR (δ 14.06 ppm for imine NH) and IR (νC=N at 1636 cm⁻¹ for imine) . LC-MS and elemental analysis further validate molecular composition .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR : Distinguishes tautomers via NH chemical shifts (e.g., δ 12.90–14.06 ppm) and aromatic/methylene protons .

- IR : Identifies νC=O (1664–1728 cm⁻¹) and νC=N (1608–1636 cm⁻¹) bands .

- LC-MS/ESI+ : Confirms molecular ion peaks (e.g., m/z 436.4 for (Z)-2-((pyrazolyl)amino)thiazol-4(5H)-one) .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations, such as B3LYP/SDD, optimize molecular geometries and predict global reactivity descriptors (e.g., electrophilicity index). These models correlate with experimental spectroscopic data (FT-IR/Raman) and guide anti-corrosion or DSSC applications . Frontier Molecular Orbital (FMO) analysis further elucidates charge transfer mechanisms .

Q. What mechanistic insights exist for the recyclization of this compound into imidazol-4-one derivatives?

- Methodological Answer : Aminolysis of 2-amino-5-benzylidene-1,3-thiazol-4(5H)-one in cyclic amines (e.g., morpholine) triggers recyclization via nucleophilic attack at the thiazole C2 position. Kinetic studies and -NMR monitoring reveal intermediate formation, with DFT supporting transition-state energetics . The process is solvent-dependent, favoring polar aprotic solvents (e.g., DMF) .

Q. How can reaction conditions be optimized to control selectivity in thiazol-imine synthesis?

- Methodological Answer : Selectivity is tuned via:

- Catalyst choice : MgO as a solid base enhances microwave-assisted yields (e.g., 5-arylidene derivatives) .

- Temperature : Reflux vs. microwave conditions alter tautomer ratios (e.g., 70:30 amine:imine in (Z)-5-(3,4-dimethoxybenzylidene)thiazol-4(5H)-one) .

- Solvent polarity : Ethanol promotes cyclization, while DMF stabilizes intermediates .

Q. What strategies are effective in resolving conflicting crystallographic data for thiazol-imine derivatives?

- Methodological Answer : SHELX software (e.g., SHELXL/SHELXS) refines high-resolution X-ray data, resolving ambiguities in bond lengths (mean σ(C–C) = 0.003 Å) and torsion angles. For twinned crystals, SHELXE’s robust algorithms improve phase determination . Validation tools like PLATON check for missed symmetry and hydrogen bonding patterns .

Q. How do substituents influence the biological activity of this compound derivatives?

- Methodological Answer : Structure-Activity Relationship (SAR) studies link electron-withdrawing groups (e.g., nitro, chloro) to enhanced antimicrobial activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) . In vitro assays (MIC ≤ 8 μg/mL) validate these predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.